N-[(1H-pyrazol-3-yl)methyl]acetamide
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Overview
Description
N-[(1H-pyrazol-3-yl)methyl]acetamide is an organic compound characterized by a pyrazole ring attached to an acetamide groupThe pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is a common scaffold in many bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1H-pyrazol-3-yl)methyl]acetamide typically involves the reaction of pyrazole derivatives with acetamide. One common method includes the three-component reaction of pyrazole, formaldehyde, and acetamide under controlled conditions. The reaction is carried out at temperatures ranging from 140 to 160°C without a solvent, and the reaction time is between 3 to 10 hours . The purification process involves distillation under reduced pressure to remove excess starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-[(1H-pyrazol-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(1H-pyrazol-3-yl)methyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1H-pyrazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its binding to these targets, altering their function and downstream signaling pathways .
Comparison with Similar Compounds
- N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide
- N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide
- N-[(1H-pyrazol-1-yl)methyl]acetamide
Comparison: N-[(1H-pyrazol-3-yl)methyl]acetamide is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
N-(1H-pyrazol-5-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(10)7-4-6-2-3-8-9-6/h2-3H,4H2,1H3,(H,7,10)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXHZYNNJKUBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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